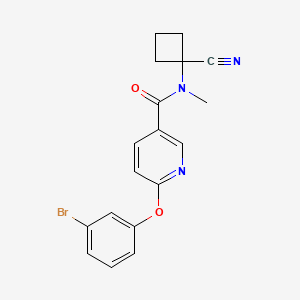
6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide, also known as BAY-678, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The inhibition of CK2 by 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide has been shown to have neuroprotective effects by preventing neuronal cell death in animal models of neurodegenerative disorders.
Mecanismo De Acción
6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide selectively binds to the ATP-binding site of CK2, which inhibits its kinase activity. This inhibition of CK2 leads to the dysregulation of various cellular processes such as cell proliferation, differentiation, and apoptosis, which ultimately leads to the therapeutic effects of 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide.
Biochemical and Physiological Effects:
The inhibition of CK2 by 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide induces apoptosis by activating caspase-3 and caspase-7, which are key enzymes involved in programmed cell death. In addition, 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide inhibits the phosphorylation of Akt, which is a protein involved in cell survival and proliferation. Inflammatory cytokines such as TNF-α, IL-6, and IL-1β are also downregulated by 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide. Furthermore, 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in neuronal survival and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide in lab experiments is its high selectivity for CK2, which allows for the specific inhibition of this protein kinase. In addition, 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide has been shown to have good pharmacokinetic properties such as high oral bioavailability and good tissue penetration. However, one of the limitations of using 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide. One potential direction is the development of 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide in other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the combination of 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide with other anticancer drugs or anti-inflammatory agents could potentially enhance its therapeutic effects. Finally, the elucidation of the crystal structure of 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide bound to CK2 could provide valuable insights into its mechanism of action and aid in the development of more potent inhibitors.
Métodos De Síntesis
The synthesis of 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3-bromophenol with 1-cyanocyclobutane in the presence of a base to form the corresponding cyanocyclobutylphenol. The next step involves the reaction of the cyanocyclobutylphenol with N-methyl-3-pyridinecarboxamide in the presence of a coupling agent to form 6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide. The overall yield of this synthesis is around 25%.
Propiedades
IUPAC Name |
6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-22(18(12-20)8-3-9-18)17(23)13-6-7-16(21-11-13)24-15-5-2-4-14(19)10-15/h2,4-7,10-11H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDNTHMEUNZUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Br)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-bromophenoxy)-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)
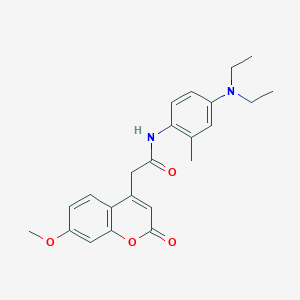



![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)
![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)
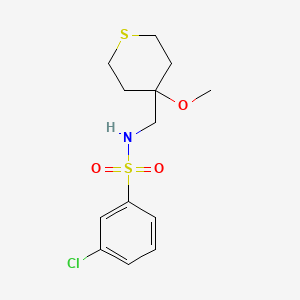
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)
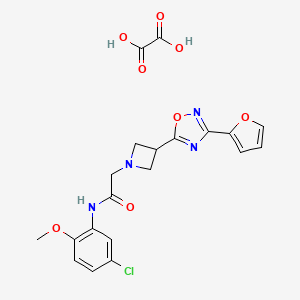
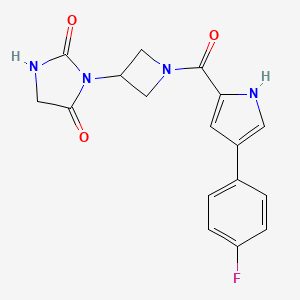
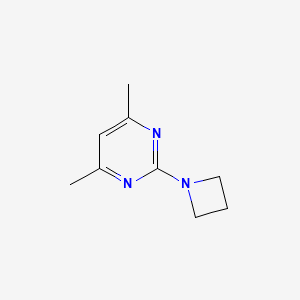
![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)
